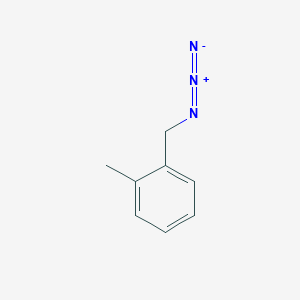

1-(Azidomethyl)-2-methylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

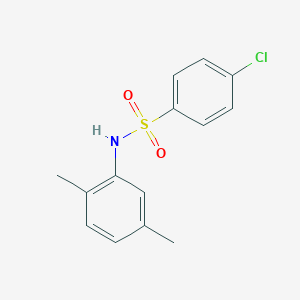

1-(Azidomethyl)-2-methylbenzene, also known as AZMB, is a highly reactive compound that has a wide range of applications in scientific research. It is an organic compound that is composed of a benzene ring with an azido group and a methyl group attached to it. AZMB has been used in a variety of research fields such as organic synthesis, drug discovery, and biochemistry. This compound is known for its high reactivity, which makes it an attractive tool for a variety of lab experiments.

科学的研究の応用

Synthesis of 1,2,3-Triazole Derivatives

A study by Negrón-Silva et al. (2013) demonstrates the synthesis of ten 1,4-disubstituted 1,2,3-triazoles from 1-(azidomethyl)-2-methylbenzene among other azidomethylbenzenes, employing a click chemistry approach. This research underscores the compound's utility in creating triazole derivatives, which are known for their potential in corrosion inhibition, especially against acidic corrosion of steels. The synthesized compounds displayed promising properties as corrosion inhibitors, evaluated through electrochemical techniques (Negrón-Silva et al., 2013).

Energetic Material Synthesis

Gilloux et al. (2014) report on the α-azidonation of 1,1',4,4'-tetramethyl-2-tetrazene leading to nitrogen-rich tetrazene derivatives using 1-azidomethyl-2-methylbenzene. These derivatives exhibit potential as energetic materials, offering an alternative to traditional propellants. Their synthesis and characterization, alongside theoretical computations of their properties, mark a significant step in developing safer and more efficient energetic materials (Gilloux et al., 2014).

Advanced Organic Synthesis Techniques

Ricardo and Pintauer (2011) discuss a one-pot sequential azide–alkyne [3+2] cycloaddition and atom transfer radical addition (ATRA) involving this compound. This methodology highlights the compound's role in the synthesis of highly functionalized (poly)halogenated esters and aryl compounds. The use of environmentally benign reducing agents in these reactions further emphasizes the potential of this compound in sustainable chemistry practices (Ricardo & Pintauer, 2011).

Development of Dendritic Structures

Lee et al. (2005) describe the efficient synthesis of Frechet-type dendritic benzyl azides using 5-(azidomethyl)-1,3-dihydroxybenzene, showcasing the utility of this compound in constructing dendrimers. These dendrimers, featuring 1,2,3-triazole rings, are synthesized via click chemistry, indicating the compound's importance in the development of complex dendritic structures (Lee et al., 2005).

Gas Storage and Separation Materials

Bera et al. (2018) detail the polymerization of this compound derivatives for creating microporous organic materials. These materials exhibit significant potential for gas storage/separation applications and water pollution control, especially in adsorbing toxic organic dyes and efficiently storing gases like CO2 and H2. This research highlights the adaptability of this compound in fabricating materials for environmental and energy-related applications (Bera et al., 2018).

作用機序

Target of Action

1-(Azidomethyl)-2-methylbenzene is a complex organic compound that has been studied for its potential applications in various fields. It’s important to note that the azido group in the compound could potentially interact with a variety of biological targets, given its reactivity .

Mode of Action

Azido groups are known to participate in click chemistry reactions, specifically in the huisgen 1,3-dipolar cycloaddition reaction . This reaction is often used to create 1,2,3-triazole rings, which are common in many biologically active compounds .

Biochemical Pathways

Compounds containing 1,2,3-triazole rings have been found to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Azido groups and 1,2,3-triazole rings, which can be formed from azido groups, are known to have various biological activities . These could potentially result in a wide range of effects at the molecular and cellular levels.

特性

IUPAC Name |

1-(azidomethyl)-2-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-7-4-2-3-5-8(7)6-10-11-9/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZXVFYNRLIXRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B186113.png)

![2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B186128.png)

![1H-Pyrrolo[2,3-B]pyridine-2,3-dione](/img/structure/B186129.png)

![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B186131.png)